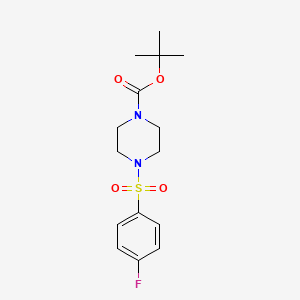

4-((4-fluorofenil)sulfonil)piperazina-1-carboxilato de tert-butilo

Descripción general

Descripción

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group, a fluorophenyl group, and a sulfonyl group

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound is studied for its potential biological activities. It may act as a ligand for various biological targets, influencing processes such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing molecules with therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility in chemical reactions makes it a valuable intermediate in the production of various drugs.

Mecanismo De Acción

Target of Action

Piperazine derivatives often target neurotransmitter systems in the brain, particularly those involving dopamine and serotonin .

Mode of Action

The interaction of these compounds with their targets can result in changes in neurotransmitter activity, which can have various effects depending on the specific compound and target .

Biochemical Pathways

Piperazine derivatives can affect multiple biochemical pathways, particularly those involving the synthesis, release, and reuptake of neurotransmitters .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of piperazine derivatives can include changes in cell signaling, neurotransmitter levels, and neuronal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperazine derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Carboxylation: The tert-butyl group is introduced via a carboxylation reaction, often using tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the fluorophenyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products can include sulfides or thiols.

Substitution: Substituted derivatives of the fluorophenyl group.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

- 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is unique due to the combination of its functional groups. The presence of the fluorophenyl and sulfonyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for developing new chemical entities with desired biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of action of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate (commonly referred to as compound 1 ) is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 can be represented by the following chemical structure:

- Molecular Formula : C17H22FN2O3S

- Molecular Weight : 358.44 g/mol

- CAS Number : 141940-39-8

The presence of a sulfonyl group and a fluorophenyl moiety contributes to its unique pharmacological profile.

Research indicates that compound 1 exhibits activity primarily through interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS). The following mechanisms have been elucidated:

- 5-HT Receptor Modulation : Compound 1 has been shown to act as an antagonist at serotonin receptors, particularly the 5-HT3 and 5-HT6 subtypes. This dual action suggests potential applications in treating mood disorders and schizophrenia by modulating serotonin pathways .

- Dopaminergic Activity : Preliminary studies indicate that compound 1 may influence dopaminergic pathways, which are critical in the treatment of psychotic disorders. Its structural similarities to known antipsychotics suggest it may share similar efficacy in managing symptoms associated with dopamine dysregulation .

Biological Activity Data

A summary of key biological activity findings for compound 1 is presented in Table 1 below:

Case Study 1: Antipsychotic Potential

In a study evaluating the antipsychotic potential of compound 1, researchers administered it to rats subjected to phencyclidine (PCP) treatment, which induces hyperlocomotion—a model for psychosis. Compound 1 significantly reduced hyperlocomotion, suggesting its potential utility as an antipsychotic agent. The study highlighted its ability to enhance novelty discrimination in treated animals, reinforcing its therapeutic promise .

Case Study 2: Selectivity and Safety Profile

A safety screening panel assessed compound 1 against various receptors and ion channels. The results indicated that while compound 1 exhibited potent activity at its primary targets, it displayed minimal off-target effects, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCFATZMABJSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.